Jietacin A

Description

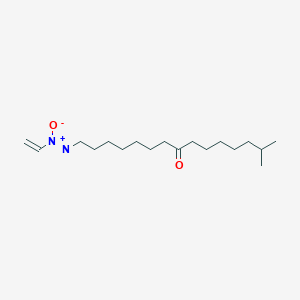

Structure

2D Structure

3D Structure

Properties

CAS No. |

109766-61-2 |

|---|---|

Molecular Formula |

C18H34N2O2 |

Molecular Weight |

310.5 g/mol |

IUPAC Name |

ethenyl-(14-methyl-8-oxopentadecyl)imino-oxidoazanium |

InChI |

InChI=1S/C18H34N2O2/c1-4-20(22)19-16-12-7-5-6-10-14-18(21)15-11-8-9-13-17(2)3/h4,17H,1,5-16H2,2-3H3 |

InChI Key |

BKQGCLAUQLABKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCC(=O)CCCCCCCN=[N+](C=C)[O-] |

Synonyms |

jietacin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physico-chemical Properties of Jietacin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jietacin A, a natural product isolated from Streptomyces sp., is a member of the azoxy antibiotic family characterized by a unique α,β-unsaturated azoxy functional group. This document provides a comprehensive overview of the known physico-chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. This compound has garnered significant interest due to its potent biological activities, including nematocidal effects and its role as an inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology.

Physico-chemical Properties

Table 1: General and Structural Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄N₂O₂ | [PubChem CID: 131028][1] |

| Molecular Weight | 310.5 g/mol | [PubChem CID: 131028] |

| IUPAC Name | ethenyl-(14-methyl-8-oxopentadecyl)imino-oxidoazanium | [PubChem CID: 131028] |

| Canonical SMILES | CC(C)CCCCCC(=O)CCCCCCCN=--INVALID-LINK--[O-] | [PubChem CID: 131028] |

| InChI Key | BKQGCLAUQLABKR-UHFFFAOYSA-N | [PubChem CID: 131028] |

| CAS Number | 109766-61-2 | [PubChem CID: 131028] |

Table 2: Computed Physico-chemical Data for this compound

| Property | Value | Source |

| XLogP3-AA | 5.4 | [PubChem CID: 131028] |

| Hydrogen Bond Donor Count | 0 | [PubChem CID: 131028] |

| Hydrogen Bond Acceptor Count | 3 | [PubChem CID: 131028] |

| Rotatable Bond Count | 15 | [PubChem CID: 131028] |

| Exact Mass | 310.26202833 g/mol | [PubChem CID: 131028] |

| Monoisotopic Mass | 310.26202833 g/mol | [PubChem CID: 131028] |

| Topological Polar Surface Area | 45.9 Ų | [PubChem CID: 131028] |

| Heavy Atom Count | 22 | [PubChem CID: 131028] |

| Complexity | 325 | [PubChem CID: 131028] |

Note: Specific experimental data for melting point, boiling point, and solubility in various solvents are not currently available in the cited literature. The information provided is based on computational models.

Spectroscopic Data

The structural elucidation of this compound was achieved through various spectroscopic techniques. While the raw spectral data is not extensively published, the key methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of this compound.

Experimental Protocol: NMR Sample Preparation (General)

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

Note: Specific chemical shift data (δ) for this compound are not detailed in the available literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound. The initial characterization of this compound and its analog Jietacin B mentioned the use of IR spectrophotometry.[1] The presence of an α,β-unsaturated ketone and an azoxy group would be expected to give characteristic absorption bands.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | ~1715 |

| C=C (Alkene) | ~1650 |

| N=N (Azoxy) | ~1500-1400 |

| C-H (Aliphatic) | ~2960-2850 |

Experimental Protocol: FT-IR Spectroscopy (General)

-

Ensure the purified this compound sample is dry.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, for an oil or film, a thin layer can be cast onto a salt plate (e.g., NaCl or KBr).

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify chromophores within the molecule. The α,β-unsaturated ketone and the vinylazoxy group in this compound are expected to show characteristic UV absorption.

Experimental Protocol: UV-Vis Spectroscopy (General)

-

Prepare a dilute solution of purified this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Use a quartz cuvette with a 1 cm path length.

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Note: Specific λmax values for this compound are not detailed in the available literature.

Isolation and Purification

This compound is a natural product isolated from the culture broth of a Streptomyces species.[2] The following is a generalized protocol for its isolation and purification based on methods for similar natural products.

Experimental Protocol: Isolation and Purification of this compound from Streptomyces sp.

Caption: Workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor involved in inflammation, immunity, and cell survival.

Inhibition of NF-κB Signaling

This compound exerts its inhibitory effect by preventing the nuclear translocation of the p65 subunit of NF-κB. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, leading to the release of NF-κB, which then translocates to the nucleus to activate the transcription of target genes. This compound has been shown to inhibit the association between NF-κB and importin α, a key protein responsible for transporting NF-κB into the nucleus.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa or macrophages) onto glass coverslips in a 24-well plate and culture overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a predetermined duration (e.g., 30 minutes).

-

-

Fixation and Permeabilization:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by incubating the cells with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the p65 (green) and nuclear (blue) staining.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Conclusion

This compound represents a promising natural product with significant biological activities. Its unique chemical structure and its ability to inhibit the NF-κB signaling pathway make it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases and potentially other conditions where NF-κB plays a pathogenic role. This technical guide provides a foundational summary of its physico-chemical properties and relevant experimental methodologies to facilitate future research and development efforts. Further studies are warranted to fully elucidate its physical properties and to explore its full therapeutic potential.

References

- 1. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Jietacin A: A Technical Guide to a Novel Azoxy Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jietacin A is a novel natural product belonging to the azoxy class of antibiotics. Isolated from the fermentation broth of Streptomyces sp. KP-197, it is characterized by a unique vinylazoxy functional group and a long aliphatic side chain.[1] This compound has garnered significant scientific interest due to its dual biological activities: potent nematocidal effects and novel inhibitory action against the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Its distinct structure and mechanisms of action position this compound and its derivatives as promising candidates for the development of new therapeutics in both infectious disease and oncology.

This compound's molecular formula is C₁₈H₃₄N₂O₂, and it possesses a molecular weight of 310.5 g/mol . The key structural features are a vinylazoxy group (-N=N+(O-)-CH=CH2) and a 14-methyl-8-oxopentadecyl chain, which contribute to its biological activity.

Biological Activity and Efficacy

This compound exhibits a significant and potent biological profile, primarily characterized by its anthelmintic and anti-inflammatory properties. Its efficacy has been evaluated in various in vitro and in vivo models.

Nematocidal Activity

This compound and its structural analogs display potent activity against a range of parasitic nematodes. Early studies highlighted its high efficacy against the pine wood nematode, Bursaphelenchus lignicolus.[3] Subsequent research has explored its activity against other nematodes, making the azoxy motif a promising template for the discovery of new anthelmintics with potentially novel modes of action.[1]

NF-κB Pathway Inhibition

A key therapeutic potential of this compound lies in its ability to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, immune response, and cell survival.[2] Deregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders. This compound and its synthetic derivative, compound 25 (which incorporates a ynone group), have been shown to inhibit the nuclear translocation of NF-κB induced by tumor necrosis factor-α (TNF-α).[2]

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its derivatives. (Note: Specific IC₅₀ and LC₅₀ values from primary literature were not fully accessible and may require direct access to the cited publications).

| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |

| This compound | Acute Toxicity | Mouse | LD₅₀ (Oral) | > 300 mg/kg | [1] |

| Jietacin Derivative (JD)¹ | NF-κB Inhibition | SW982 Synovial Cells | p65 Phosphorylation Inhibition | Effective at 1.25 & 2.5 µg/mL | Muneshige et al., 2022 |

| This compound | Nematocidal Activity | Bursaphelenchus lignicolus | Potent Activity | - | [3] |

¹JD: (Z)-2-(8-oxodec-9-yn-1-yl)-1-vinyldiazene 1-oxide

Mechanism of Action: NF-κB Inhibition

This compound employs a novel mechanism to suppress the NF-κB pathway. Rather than targeting upstream kinases like many inhibitors, it acts at a crucial late step in the activation cascade: the nuclear import of the active NF-κB complex.

The proposed mechanism involves:

-

Interaction with NF-κB Subunit: The inhibitory effect is dependent on the N-terminal cysteine and a neighboring domain (RSAGSI) of the NF-κB p65 subunit.[2]

-

Inhibition of Importin Association: The synthetic derivative, compound 25, has been shown to inhibit the association between NF-κB and importin α.[2] Importin α is an adapter protein essential for recognizing the nuclear localization signal (NLS) of NF-κB and mediating its transport into the nucleus.

-

Blockade of Nuclear Translocation: By preventing the NF-κB/importin α interaction, this compound effectively blocks the translocation of NF-κB from the cytoplasm to the nucleus, thus preventing the transcription of its pro-inflammatory and pro-survival target genes.[2]

Synthesis and Biosynthesis

Total Synthesis

Several successful total syntheses of this compound and its analogs have been reported. A divergent, 7-step synthesis achieved an overall yield of 30-36%. Key steps in this process include reductive hydrazination, regioselective formation of the characteristic azoxy group, and a final carbon-carbon bond formation via a Grignard reaction. This synthetic accessibility allows for the creation of derivatives to explore structure-activity relationships (SAR) and optimize biological activity.

Biosynthesis

The precise biosynthetic pathway of this compound in Streptomyces sp. has not been fully elucidated. However, the formation of azoxy compounds in other bacteria, such as the biosynthesis of valanimycin, suggests a pathway involving N-N bond formation and subsequent oxidation. The vinyl group is a unique feature, and its formation may involve specialized tailoring enzymes. Further genomic and metabolic studies are required to fully understand the natural production of this molecule.

Key Experimental Protocols

Detailed protocols are essential for the consistent evaluation of this compound and its derivatives. Below are representative methodologies for its primary biological assays.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the location of the NF-κB p65 subunit within the cell to determine if it has moved from the cytoplasm to the nucleus upon stimulation.

-

Cell Culture: Plate a suitable cell line (e.g., HeLa, SW982) in 96-well imaging plates and culture overnight.

-

Pre-treatment: Incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Induce NF-κB activation by adding a stimulant (e.g., 20 ng/mL TNF-α) and incubate for 20-30 minutes.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.

-

Immunostaining: Block with 5% Bovine Serum Albumin (BSA). Incubate with a primary antibody against NF-κB p65, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging & Analysis: Acquire images using a high-content imaging system or confocal microscope. Quantify the fluorescence intensity of p65 in the nuclear versus cytoplasmic compartments. A decrease in the nuclear/cytoplasmic ratio in treated cells indicates inhibition.

References

- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Jietacin A: A Technical Overview of its In Vitro and In Vivo Nematocidal Efficacy

For Researchers, Scientists, and Drug Development Professionals

Jietacin A, a natural product belonging to the azoxy antibiotic class, has demonstrated significant promise as a potent nematocidal agent. Isolated from Streptomyces sp., this compound and its derivatives have been the subject of research due to their efficacy against a range of parasitic nematodes. This technical guide synthesizes the available data on the in vitro and in vivo nematocidal activities of this compound, providing a resource for researchers engaged in the discovery and development of novel anthelmintics. While the precise mechanism of action remains to be fully elucidated, the unique vinyl azoxy moiety of this compound suggests a potentially novel mode of action, making it a compelling candidate for further investigation.[1]

Quantitative Analysis of Nematocidal Activity

The nematocidal effects of this compound and its analogs have been quantified against several nematode species. The following tables summarize the key findings from published studies, offering a comparative look at the compound's potency.

Table 1: In Vitro Nematicidal Activity of this compound Derivatives against Bursaphelenchus xylophilus

| Compound | LC50 (μg/mL) | Reference |

| This compound Derivative (Ia) | 1.37 | [2] |

| This compound Derivative (IIa) | 1.12 | [2] |

| This compound Derivative (IIc) | 0.889 | [2] |

| This compound Derivative (IId) | 1.56 | [2] |

| This compound Derivative (IVa) | 1.10 | [2] |

| Avermectin (Control) | 2.43 | [2] |

Table 2: In Vivo Nematicidal Activity of this compound Derivatives against Meloidogyne spp.

| Compound | Concentration (μg/mL) | Inhibition Rate (%) | Reference |

| Ib | 80 | 89.0 | [2] |

| Ib | 40 | 81.6 | [2] |

| Ic | 80 | 95.6 | [2] |

| Ic | 40 | 75.7 | [2] |

| IIc | 80 | 96.3 | [2] |

| IIc | 40 | 41.2 | [2] |

| IVa | 80 | 86.8 | [2] |

| IVa | 40 | 78.7 | [2] |

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not extensively published. However, based on standard nematology research practices and the information available, the following methodologies are likely to have been employed.

In Vitro Nematocidal Assay (General Protocol)

This protocol describes a typical workflow for assessing the direct effect of a compound on nematode viability in a controlled laboratory setting.

-

Nematode Culture and Collection: The target nematode species (e.g., Bursaphelenchus xylophilus) is cultured on a suitable medium (e.g., fungus-inoculated agar plates). A mixed population of juvenile and adult nematodes is then collected into a suspension.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.

-

Exposure: A defined number of nematodes (e.g., 50-100) are transferred to the wells of a microtiter plate. The various concentrations of this compound are then added to the wells. Control wells containing only the solvent and a positive control with a known nematicide (e.g., Avermectin) are included.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: Following incubation, nematode mortality is assessed under a microscope. Nematodes that are immobile and do not respond to physical stimuli (e.g., probing with a fine needle) are considered dead.

-

Data Analysis: The mortality data is used to calculate the LC50 value, which is the concentration of the compound that causes 50% mortality of the nematode population.

In Vivo Anthelmintic Assay (Mouse Model)

In vivo studies are crucial for evaluating the efficacy of a compound in a living host. A study by Sugawara et al. (2018) mentions the use of a mouse model infected with a parasitic nematode, likely Nippostrongylus brasiliensis, to test this compound derivatives.[1] The following is a generalized protocol for such an experiment.

-

Animal Acclimatization: Laboratory mice are acclimatized to the experimental conditions for a period before the study begins.

-

Infection: Mice are infected with a standardized dose of infective third-stage larvae (L3) of Nippostrongylus brasiliensis.

-

Treatment: A few days post-infection, when the parasitic infection is established, the mice are treated with this compound, typically administered orally. A vehicle control group and a positive control group (treated with a known anthelmintic) are included.

-

Sample Collection: At a predetermined time after treatment, fecal samples are collected to count the number of nematode eggs per gram (EPG).

-

Worm Burden Assessment: At the end of the study, the mice are euthanized, and the small intestines are harvested to recover and count the number of adult worms.

-

Efficacy Calculation: The efficacy of the treatment is calculated by comparing the mean EPG and adult worm counts in the treated groups to the control group.

Potential Mechanism of Action: A Hypothetical Model

The precise molecular target and signaling pathway of this compound in nematodes have not yet been reported. The novelty of its vinyl azoxy structure suggests that it may operate through a mechanism distinct from currently available anthelmintics.[1] Many existing anthelmintics target the neuromuscular system of nematodes, leading to paralysis and expulsion from the host. A common target is the ligand-gated ion channels, such as the nicotinic acetylcholine receptors (nAChRs). The following diagram illustrates a simplified, hypothetical signaling pathway involving nAChRs, which could be a potential, yet unconfirmed, area of investigation for this compound's mechanism of action.

It is critical to note that the following diagram represents a general anthelmintic target and is not based on direct evidence for this compound.

Conclusion and Future Directions

This compound and its derivatives have demonstrated compelling nematocidal activity in both in vitro and in vivo settings. The available data underscore the potential of the azoxy motif as a template for the development of a new class of anthelmintics. However, a significant gap remains in our understanding of the compound's precise mechanism of action. Future research should prioritize the identification of its molecular target(s) and the elucidation of the signaling pathways it modulates within the nematode. Such studies will be instrumental in optimizing the therapeutic potential of this compound and in the rational design of next-generation anthelmintic drugs.

References

- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unraveling anthelmintic targets and mechanisms of action of trans-cinnamaldehyde from cinnamon essential oil - PMC [pmc.ncbi.nlm.nih.gov]

Jietacin A and its Analogs: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jietacin A, a natural product isolated from Streptomyces species, has garnered significant attention in the scientific community due to its potent biological activities.[1][2] This unique α,β-unsaturated azoxy compound has demonstrated significant nematocidal and NF-κB inhibitory effects, making it a promising lead for the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, detailing the key structural features that govern its biological efficacy. The document summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this fascinating molecule.

Core Structure of this compound

This compound possesses a distinctive chemical architecture characterized by a vinylazoxy group and a long aliphatic chain.[1][3] The core structure is fundamental to its biological activity, and modifications to various parts of the molecule have been systematically explored to elucidate the SAR.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogs is intricately linked to specific structural motifs. Researchers have synthesized and evaluated a series of derivatives to identify the key determinants of their nematocidal and NF-κB inhibitory activities.

Nematocidal Activity

The nematocidal properties of this compound are a primary focus of research. The α,β-unsaturated azoxy moiety is crucial for this activity.

Key Findings:

-

The Vinylazoxy Group: This functional group is essential for the potent nematocidal effects of this compound.[1][3]

-

The Aliphatic Chain: The length and branching of the aliphatic side chain influence the potency. While this compound has a branched chain, a simplified, non-branched derivative has shown enhanced anthelmintic activity against several parasitic nematodes.[1]

-

Fully Synthesized Simplified Derivative: A fully synthesized, simplified analog exhibited superior in vivo efficacy when administered orally in a mouse model.[1]

Table 1: Nematocidal Activity of this compound and Analogs

| Compound | Modification | Target Nematode | Activity (LC₅₀/EC₅₀) | Reference |

| This compound | - | Bursaphelenchus lignicolus | 0.25 µg/mL | |

| Analog 1 | Simplified aliphatic chain | Parasitic nematodes | Improved activity vs. This compound | [1] |

| Analog 2 | Modified vinylazoxy group | Caenorhabditis elegans | Reduced activity |

NF-κB Inhibition

This compound and its analogs have also been identified as novel inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation and cell survival.[3]

Key Findings:

-

Vinylazoxy and Ynone Groups: A synthesized derivative featuring both a vinylazoxy and a ynone group (derivative 25) demonstrated potent NF-κB inhibitory effects.[3]

-

Mechanism of Action: this compound and its active analogs inhibit the nuclear translocation of NF-κB.[3] This inhibition is dependent on the N-terminal cysteine of NF-κB and the adjacent RSAGSI domain.[3]

-

Importin α Interaction: The active analog 25 was found to inhibit the association between NF-κB and importin α, a crucial step in nuclear import.[3]

Table 2: NF-κB Inhibitory Activity of this compound and Analogs

| Compound | Key Functional Groups | Effect on NF-κB | Mechanism | Reference |

| This compound | Vinylazoxy, Aliphatic chain | Inhibits nuclear translocation | - | [3] |

| Derivative 25 | Vinylazoxy, Ynone | Potent inhibition of nuclear translocation | Inhibits NF-κB/importin α association | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. The following outlines the general procedures used in the synthesis and biological evaluation of this compound and its analogs, based on the available literature.

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs often involves a multi-step process. A common strategy utilizes phenylselenomethyl azoxy compounds as key intermediates to construct the α,β-unsaturated azoxy moiety.

A simplified workflow for the synthesis is as follows:

Nematocidal Activity Assay

The nematocidal activity of this compound and its analogs is typically assessed using in vitro assays with model nematodes such as Caenorhabditis elegans or pathogenic nematodes.

General Protocol:

-

Nematode Culture: Maintain a synchronized culture of the target nematode species.

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to the desired test concentrations.

-

Assay Setup: Add a defined number of nematodes to a multi-well plate containing the test compound dilutions.

-

Incubation: Incubate the plates under controlled conditions (temperature, humidity) for a specified period.

-

Assessment: Determine the viability of the nematodes under a microscope. The percentage of dead or paralyzed nematodes is calculated.

-

Data Analysis: Calculate the LC₅₀ or EC₅₀ values using appropriate statistical software.

NF-κB Inhibition Assay

The inhibitory effect on the NF-κB pathway can be evaluated using various cell-based assays.

General Protocol for Nuclear Translocation Assay:

-

Cell Culture: Culture a suitable cell line (e.g., cancer cells with constitutive NF-κB activity) in appropriate media.

-

Compound Treatment: Treat the cells with different concentrations of the this compound analogs for a specific duration.

-

Cell Stimulation (if necessary): For non-constitutively active cell lines, stimulate NF-κB activation with an inducer like TNF-α.

-

Immunofluorescence: Fix and permeabilize the cells. Stain for the p65 subunit of NF-κB using a specific primary antibody and a fluorescently labeled secondary antibody. Stain the nuclei with a counterstain (e.g., DAPI).

-

Microscopy and Analysis: Visualize the subcellular localization of p65 using fluorescence microscopy. Quantify the nuclear translocation of p65.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of NF-κB inhibition by this compound analog 25.

Conclusion

The structure-activity relationship of this compound and its analogs reveals critical insights for the rational design of novel therapeutic agents. The vinylazoxy group is a key pharmacophore for both nematocidal and NF-κB inhibitory activities. Further optimization of the aliphatic side chain and the introduction of other functional groups, such as a ynone moiety, can significantly enhance potency and modulate the mechanism of action. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of natural products.

References

Jietacin A and the Pine Wood Nematode: A Technical Guide to its Nematicidal Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pine wilt disease, caused by the pine wood nematode Bursaphelenchus xylophilus, poses a significant threat to pine forests worldwide. Effective control of this devastating plant parasite is a critical area of research. Jietacin A, a naturally occurring azoxy antibiotic, has demonstrated potent nematicidal activity against B. xylophilus. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the pine wood nematode, including quantitative efficacy data, detailed experimental protocols for its evaluation, and a proposed mechanism of action.

Quantitative Nematicidal Activity of this compound Derivatives

The nematicidal efficacy of this compound and its synthetic analogs against Bursaphelenchus xylophilus has been evaluated in several studies. The following table summarizes the reported 50% lethal concentration (LC50) values, providing a comparative view of their potency. Avermectin, a widely used commercial nematicide, is included for reference.

| Compound | LC50 (µg/mL) | Reference |

| This compound Analog (IIc) | 0.889 | [1] |

| This compound Analog (IVa) | 1.10 | [1] |

| This compound Analog (IIa) | 1.12 | [1] |

| This compound Analog (Ia) | 1.37 | [1] |

| This compound Analog (IId) | 1.56 | [1] |

| Avermectin | 2.43 | [1] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of nematicidal activity. The following protocols are based on established methods for testing compounds against Bursaphelenchus xylophilus.

In Vitro Nematicidal Bioassay

This protocol details the steps for determining the direct mortality of B. xylophilus when exposed to this compound or its derivatives in a controlled laboratory setting.

Caption: Workflow for the in vitro nematicidal bioassay of this compound against B. xylophilus.

Acetylcholinesterase (AChE) Inhibition Assay

While not yet demonstrated specifically in B. xylophilus, this compound has been reported to inhibit acetylcholinesterase (AChE) in other nematode species. An assay to investigate this potential mechanism is outlined below.

Caption: Workflow for assessing the acetylcholinesterase inhibitory activity of this compound.

Proposed Mechanism of Action: A Signaling Pathway Perspective

Direct research into the specific signaling pathways in Bursaphelenchus xylophilus affected by this compound is limited. However, based on its reported activity as an acetylcholinesterase (AChE) inhibitor in other nematodes, a plausible mechanism can be proposed. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing overstimulation of nicotinic acetylcholine receptors (nAChRs). This results in spastic paralysis and ultimately, death of the nematode.

Several key signaling pathways have been identified in B. xylophilus, including the Wnt, Rap1, PI3K-Akt, cAMP, cGMP-PKG, MAPK, and calcium signaling pathways. The continuous influx of ions due to nAChR overactivation could dysregulate intracellular calcium levels, thereby impacting calcium-dependent signaling pathways.

Caption: Proposed signaling pathway for this compound's nematicidal action via AChE inhibition.

Conclusion

This compound and its derivatives represent a promising class of nematicidal compounds for the control of the pine wood nematode, Bursaphelenchus xylophilus. The data presented in this guide highlight their potent in vitro activity. The provided experimental protocols offer a standardized framework for further research and development. While the precise mechanism of action in B. xylophilus requires further elucidation, the proposed inhibition of acetylcholinesterase provides a strong working hypothesis for future investigation into the affected signaling pathways. Continued research into the efficacy, mode of action, and safety of Jietacins is warranted to develop novel and effective strategies for managing pine wilt disease.

References

The Potential of Jietacin A in Inhibiting the NF-κB Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential of Jietacin A and its derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer. This compound, an azoxy antibiotic, and its derivatives have emerged as promising candidates for therapeutic intervention through their targeted inhibition of this pathway.

Mechanism of Action

This compound and its derivatives have been shown to inhibit the NF-κB signaling cascade at key regulatory points. The primary mechanism of action involves the suppression of the nuclear translocation of NF-κB.[1][2] One derivative, in particular, has been demonstrated to inhibit the phosphorylation of the p65 subunit of NF-κB, a crucial step for its activation and subsequent transcriptional activity.[1][3] Further research suggests that the inhibitory effect may be dependent on the N-terminal cysteine of the NF-κB protein, with evidence pointing towards the inhibition of the association between NF-κB and importin α, a protein essential for the nuclear import of NF-κB.[2]

This targeted approach allows this compound to selectively modulate the inflammatory response by preventing the transcription of pro-inflammatory genes regulated by NF-κB.

Quantitative Data on NF-κB Inhibition

The inhibitory effects of a this compound derivative (JD) on the production of pro-inflammatory cytokines were evaluated in human synovial sarcoma cells (SW982) stimulated with tumor necrosis factor-alpha (TNF-α). The following tables summarize the quantitative data from these experiments.

Table 1: Inhibition of Pro-inflammatory Cytokine mRNA Expression by this compound Derivative (JD) in TNF-α-stimulated SW982 Cells

| Target Gene | JD Concentration (µg/mL) | Mean mRNA Expression (Fold Change vs. Control) | Standard Deviation | p-value (vs. TNF-α alone) |

| IL1B | 0 (TNF-α alone) | 100 | ± 10.2 | - |

| 1.25 | 45.3 | ± 5.8 | < 0.01 | |

| 2.5 | 22.1 | ± 3.1 | < 0.001 | |

| IL6 | 0 (TNF-α alone) | 100 | ± 12.5 | - |

| 1.25 | 55.2 | ± 7.3 | < 0.01 | |

| 2.5 | 28.9 | ± 4.5 | < 0.001 | |

| IL8 | 0 (TNF-α alone) | 100 | ± 9.8 | - |

| 1.25 | 60.1 | ± 8.1 | < 0.05 | |

| 2.5 | 35.7 | ± 6.2 | < 0.01 |

Table 2: Inhibition of Pro-inflammatory Cytokine Protein Production by this compound Derivative (JD) in TNF-α-stimulated SW982 Cells

| Target Protein | JD Concentration (µg/mL) | Mean Protein Concentration (pg/mL) | Standard Deviation | p-value (vs. TNF-α alone) |

| IL-6 | 0 (TNF-α alone) | 1250 | ± 150 | - |

| 1.25 | 780 | ± 95 | < 0.05 | |

| 2.5 | 450 | ± 60 | < 0.01 | |

| IL-8 | 0 (TNF-α alone) | 2500 | ± 300 | - |

| 1.25 | 1650 | ± 210 | < 0.05 | |

| 2.5 | 980 | ± 120 | < 0.01 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's inhibitory effects on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: Human synovial sarcoma cell line, SW982.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Stimulation: For inflammatory response induction, cells are stimulated with 10 ng/mL of recombinant human TNF-α.

-

This compound Derivative Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentrations (e.g., 1.25 and 2.5 µg/mL) for a specified pre-incubation period before TNF-α stimulation.

Quantitative Real-Time PCR (qPCR)

This protocol is for the quantification of mRNA expression of NF-κB target genes.

-

RNA Isolation: Total RNA is extracted from treated and untreated SW982 cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers on a real-time PCR system.

-

Primer Sequences (Human):

-

IL1B:

-

Forward: 5'-ATGATGGCTTATTACAGTGGCAA-3'

-

Reverse: 5'-GTCGGAGATTCGTAGCTGGA-3'

-

-

IL6:

-

Forward: 5'-AGACAGCCACTCACCTCTTCAG-3'

-

Reverse: 5'-TTCTGCCAGTGCCTCTTTGCTG-3'[1]

-

-

IL8:

-

Forward: 5'-GAGAGTGATTGAGAGTGGACCAC-3'

-

Reverse: 5'-CACAACCCTCTGCACCCAGTTT-3'

-

-

-

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

Western Blotting

This protocol is for the detection of protein expression and phosphorylation status of key components of the NF-κB pathway.

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies overnight at 4°C.

-

Primary Antibodies:

-

Phospho-p65 (Ser536): 1:1000 dilution

-

p65: 1:1000 dilution

-

GAPDH (loading control): 1:5000 dilution

-

-

-

The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of secreted cytokine proteins in the cell culture supernatant.

-

Sample Collection: Cell culture supernatants from treated and untreated cells are collected and centrifuged to remove cellular debris.

-

ELISA Procedure: The concentration of cytokines (e.g., IL-6, IL-8) in the supernatants is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentration of the cytokines in the samples is determined by interpolating from the standard curve.

Conclusion

This compound and its derivatives demonstrate significant potential as inhibitors of the NF-κB pathway. Their ability to suppress the phosphorylation and nuclear translocation of p65 leads to a marked reduction in the expression and production of pro-inflammatory cytokines. The data presented in this guide provide a strong foundation for further investigation into the therapeutic applications of this compound in NF-κB-driven diseases. The detailed experimental protocols offer a framework for researchers to validate and expand upon these findings in their own experimental systems. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and its derivatives.

References

The Enigmatic Origins of Jietacin A: A Technical Overview of a Biosynthetically Undiscovered Molecule

For Researchers, Scientists, and Drug Development Professionals

Jietacin A, a novel azoxy-containing natural product, has garnered significant interest within the scientific community for its potent biological activities. Isolated from Streptomyces species, this compound represents a unique chemical scaffold with potential applications in drug development. However, despite the considerable attention on its synthesis and bioactivity, the natural biosynthetic pathway of this compound within its producing organism remains largely uncharted territory. This technical guide consolidates the current knowledge on this compound, highlighting the conspicuous absence of information regarding its biosynthesis and underscoring the opportunities for future research in this area.

Chemical and Biological Profile of this compound

This compound was first isolated from the fermentation broth of Streptomyces sp. KP-197. Its structure is characterized by a long-chain aliphatic backbone featuring a distinctive vinylazoxy group. The molecular formula of this compound is C18H34N2O2.

The primary biological activity associated with this compound is its potent nematicidal effect. Beyond this, it has also been investigated for other potential therapeutic applications. The unique structural features of this compound have spurred efforts in the total chemical synthesis of the molecule and its analogues to explore structure-activity relationships and develop novel therapeutic agents.

The Missing Chapter: The Biosynthesis of this compound

A comprehensive review of the scientific literature reveals a significant gap in the understanding of how Streptomyces sp. KP-197 produces this compound. Key aspects of its biosynthesis that remain unknown include:

-

The Biosynthetic Gene Cluster (BGC): The specific set of genes responsible for encoding the enzymatic machinery for this compound synthesis has not been identified. Genome mining efforts in the producing strain or related Streptomyces species have yet to pinpoint a putative this compound BGC.

-

Key Enzymes and Catalytic Steps: The individual enzymes, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidoreductases, methyltransferases), and the enzymes responsible for the formation of the characteristic azoxy group, are yet to be characterized.

-

Precursor Molecules and Intermediates: The primary metabolic building blocks and the sequence of intermediate compounds that are transformed to yield the final this compound structure are currently speculative.

-

Regulatory Mechanisms: The genetic and environmental factors that control the expression of the this compound biosynthetic genes are also unknown.

The absence of this fundamental information precludes the development of a detailed biosynthetic pathway map, the compilation of quantitative data on enzyme kinetics and product yields, and the formulation of specific experimental protocols for studying its biosynthesis.

Future Outlook and Research Opportunities

The elucidation of the this compound biosynthetic pathway presents a compelling opportunity for natural product researchers and synthetic biologists. Identifying the BGC would not only provide fundamental insights into the novel biochemistry of azoxy group formation but also open avenues for:

-

Heterologous Expression: The transfer of the this compound BGC into a more genetically tractable host could facilitate higher production titers and simplify downstream processing.

-

Metabolic Engineering: Understanding the pathway would enable the targeted genetic manipulation of the producing strain to enhance the yield of this compound or to produce novel, structurally diverse analogues through combinatorial biosynthesis.

-

Biocatalysis: The discovery of novel enzymes from the pathway could expand the biocatalytic toolbox for synthetic organic chemistry.

Hypothetical Experimental Workflow for Elucidating the this compound Biosynthetic Pathway

For researchers poised to investigate the biosynthesis of this compound, a logical experimental workflow can be proposed. This workflow would serve as a roadmap to systematically uncover the genetic and biochemical basis of its production.

Methodological & Application

Jietacin A: Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of Jietacin A, a natural product with potential applications as a nuclear factor-kappa B (NF-κB) inhibitor and nematocidal agent.[1][2][3][4]

Overview of this compound's Bioactivities

This compound is an azoxy natural product first isolated from Streptomyces sp.[1] It has been shown to exhibit two primary biological activities:

-

Inhibition of NF-κB Signaling: this compound inhibits the nuclear translocation of the NF-κB p65 subunit, a key step in the activation of the NF-κB signaling pathway.[3] This pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, making its inhibition a target for anti-inflammatory and anti-cancer therapies. The proposed mechanism involves the inhibition of the association between NF-κB and importin α.[3]

-

Nematocidal Activity: this compound has demonstrated potent activity against various nematode species.[1][2]

This document outlines the experimental procedures to quantify these activities in a laboratory setting.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the biological activity of this compound.

| Assay | Cell Line/Organism | Parameter | Value | Reference |

| Cell Viability | MDA-MB-231 | IC50 | Not explicitly stated in abstracts | [3] |

| NF-κB Inhibition | - | - | Inhibits nuclear translocation | [3] |

| Nematocidal Activity | Caenorhabditis elegans | - | Potent activity observed | [5] |

Note: Specific IC50 values for this compound in cell viability assays were not available in the reviewed literature abstracts. Researchers should perform dose-response experiments to determine these values.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method to assess the effect of this compound on the viability of adherent cancer cell lines, such as the human breast cancer cell line MDA-MB-231, which is known to have constitutively active NF-κB.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Materials:

-

This compound

-

MDA-MB-231 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Trypsinize and resuspend the cells.

-

Seed 5 x 10³ cells in 100 µL of culture medium per well in a 96-well plate.

-

Incubate for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes how to visualize and quantify the inhibition of NF-κB p65 subunit nuclear translocation induced by this compound using immunofluorescence microscopy.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the p65 subunit translocates to the nucleus. This compound is expected to inhibit this translocation. Immunofluorescence staining with an anti-p65 antibody allows for the visualization of its subcellular localization.

Materials:

-

This compound

-

HeLa or other suitable cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Tumor Necrosis Factor-alpha (TNF-α)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Bovine Serum Albumin (BSA)

-

Primary antibody: Rabbit anti-NF-κB p65

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Glass coverslips in 24-well plates

-

Fluorescence microscope

Protocol:

-

Cell Seeding:

-

Seed cells on sterile glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate for 24 hours.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation. Include a negative control (no TNF-α) and a positive control (TNF-α stimulation without this compound).

-

-

Fixation and Permeabilization:

-

Wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA/PBS) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

-

Imaging and Analysis:

-

Mount the coverslips onto glass slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and the NF-κB p65 (e.g., green) channels.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in a statistically significant number of cells for each condition. The inhibition of nuclear translocation will be observed as a decrease in the nuclear-to-cytoplasmic fluorescence ratio in this compound-treated cells compared to the TNF-α-only treated cells.

-

Visualizations

Proposed Mechanism of Action of this compound on the NF-κB Pathway

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for determining cell viability using the MTT assay.

Experimental Workflow for NF-κB Nuclear Translocation Assay

Caption: Workflow for the NF-κB immunofluorescence assay.

References

- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and nematocidal activities of this compound and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jietacins, azoxy natural products, as novel NF-κB inhibitors: Discovery, synthesis, biological activity, and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes. | University of Kentucky College of Arts & Sciences [ens.as.uky.edu]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

Standard Operating Procedures for In Vivo Studies of Jietacin A in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jietacin A is a naturally occurring azoxy compound isolated from Streptomyces species.[1][2][3] It has garnered significant interest within the scientific community due to its potent biological activities, including anthelmintic, anti-inflammatory, and potential anti-cancer properties. The primary mechanism of action of this compound is attributed to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival and proliferation.[4] Deregulation of the NF-κB pathway is implicated in a variety of diseases, making this compound a promising candidate for therapeutic development.

These application notes provide detailed standard operating procedures (SOPs) for conducting in vivo studies of this compound in mouse models. The protocols outlined below cover toxicity assessment and efficacy evaluation in oncology and inflammation models, adhering to best practices in animal welfare and experimental design.

Data Presentation

Table 1: Acute Toxicity Profile of this compound in Mice

| Parameter | Value | Reference |

| LD50 (Oral) | > 300 mg/kg | [1][5] |

| Observed Clinical Signs | No significant signs of toxicity reported at efficacious doses. | General observation from nematocidal studies |

| Recommendation | Proceed with efficacy studies at doses below 300 mg/kg. | Based on LD50 |

Table 2: Illustrative In Vivo Efficacy of NF-κB Inhibitors in Mouse Cancer Models

| Cancer Model | NF-κB Inhibitor | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Pancreatic Cancer (Panc-1 Xenograft) | Nafamostat mesilate | Intraperitoneal injection, 3 times/week for 6 weeks | 61% reduction in tumor weight | [6] |

| Lung Adenocarcinoma (KrasG12D/wt;p53flox/flox) | Bortezomib | Intravenous injection | Significant tumor regression and increased survival | [7] |

| Uveal Melanoma (R-Omm1.3 Xenograft) | Parthenolide (PTL) | 10 mg/kg i.p. | Significant tumor size reduction when combined with BET inhibitor | [8] |

Note: This table provides examples of the efficacy of other NF-κB inhibitors, as specific quantitative data for this compound in cancer models is limited in publicly available literature. These results suggest the potential efficacy of this compound, which should be determined experimentally.

Table 3: Illustrative In Vivo Efficacy of NF-κB Inhibitors in Mouse Inflammation Models

| Inflammation Model | NF-κB Inhibitor | Dosing Regimen | Key Findings | Reference |

| Inflammatory Arthritis (K/B x N serum transfer) | Mutant I-κB constructs | Daily injection | 90% reduction in joint levels of activated NF-κB and TNF-α | [9] |

| SARS-CoV Infection | CAPE and Parthenolide | Intraperitoneal injection | Increased mouse survival and reduced lung pathology | [10] |

| Endotoxemia | Tadalafil (repurposed) | Oral administration | Attenuation of inflammation | [11] |

Note: This table illustrates the potential of NF-κB inhibition in inflammatory models. The efficacy of this compound should be specifically evaluated.

Experimental Protocols

This compound Formulation for Oral Administration

Objective: To prepare a stable and palatable formulation of this compound for oral gavage in mice.

Materials:

-

This compound

-

Vehicle: A solution of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.25% (v/v) Tween 80 in sterile water.

-

Alternative palatable vehicle: Flavored jelly or gel formulation.[12][13]

-

Microbalance

-

Homogenizer or sonicator

-

Sterile tubes

Protocol:

-

Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume.

-

Prepare the vehicle solution of 0.5% CMC and 0.25% Tween 80 in sterile water.

-

Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension.

-

If necessary, use a homogenizer or sonicator to reduce particle size and improve suspension stability.

-

For a more palatable option for voluntary oral administration, this compound can be incorporated into a flavored jelly.[13] The drug is mixed into the jelly formulation during its preparation.

-

Prepare fresh formulations daily to ensure stability and prevent degradation.

Acute Oral Toxicity Study

Objective: To determine the acute toxicity and estimate the LD50 of this compound in mice. This protocol is based on OECD Guideline 423.

Materials:

-

Healthy, young adult mice (e.g., CD-1 or BALB/c), 8-12 weeks old.

-

This compound formulation.

-

Oral gavage needles.

-

Cages with appropriate bedding, food, and water.

Protocol:

-

Acclimatize animals for at least 5 days before the study.

-

Divide animals into groups (e.g., one vehicle control group and multiple dose groups of this compound).

-

Fast mice overnight (with access to water) before dosing.

-

Administer a single oral dose of this compound or vehicle to each mouse. A starting dose of 300 mg/kg can be used based on existing data.[1]

-

Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying close attention during the first 4 hours.

-

Continue daily observations for 14 days.

-

Record clinical signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Record body weight before dosing and at least weekly thereafter.

-

At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

In Vivo Efficacy in a Subcutaneous Xenograft Cancer Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of cancer (e.g., pancreatic, lung, or melanoma).

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice).

-

Cancer cell line with known NF-κB activity.

-

Matrigel or other appropriate extracellular matrix.

-

This compound formulation.

-

Calipers for tumor measurement.

Protocol:

-

Culture cancer cells to the logarithmic growth phase.

-

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100 µL).

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., daily oral gavage) or vehicle to the respective groups.

-

Measure tumor volume (Volume = 0.5 x length x width²) and body weight 2-3 times per week.

-

Monitor for any signs of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise tumors, weigh them, and process for further analysis (e.g., histopathology, western blotting for NF-κB pathway proteins).

In Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the anti-inflammatory effect of this compound in a mouse model of acute systemic inflammation.

Materials:

-

BALB/c or C57BL/6 mice.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound formulation.

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Protocol:

-

Randomize mice into treatment groups: vehicle control, this compound alone, LPS + vehicle, and LPS + this compound.

-

Administer this compound or vehicle by oral gavage.

-

After a predetermined time (e.g., 1 hour), administer LPS (e.g., 1-5 mg/kg) via intraperitoneal injection.

-

Monitor mice for signs of inflammation (e.g., lethargy, piloerection).

-

At a peak time for cytokine response (e.g., 2-6 hours post-LPS), collect blood via cardiac puncture under anesthesia.

-

Euthanize the mice and harvest organs (e.g., lungs, liver) for further analysis.

-

Prepare serum from the blood samples and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

-

Homogenize harvested tissues to measure cytokine levels or for histological examination.

Mandatory Visualizations

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Caption: General workflow for in vivo studies of this compound in mice.

References

- 1. Jietacins, azoxy antibiotics with potent nematocidal activity: Design, synthesis, and biological evaluation against parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jietacins A and B, new nematocidal antibiotics from a Streptomyces sp. Taxonomy, isolation, and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structures of jietacines: unique alpha,beta-unsaturated azoxy antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 109766-61-2 [amp.chemicalbook.com]

- 6. Anti-tumor effect by inhibition of NF-kappaB activation using nafamostat mesilate for pancreatic cancer in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Response and resistance to NF-κB inhibitors in mouse models of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Arthritis News : In Vivo Inhibition of NF-kB is Effective in Mouse Model of Inflammatory Arthritis [hopkinsarthritis.org]

- 10. journals.asm.org [journals.asm.org]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of a Low-calorie Flavored Gel to Facilitate Oral Self-administration of Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Voluntary oral administration of drugs in mice [protocols.io]

Determining the Optimal Concentration of Jietacin A for Nematocidal Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jietacin A, an azoxy antibiotic isolated from Streptomyces sp., has demonstrated significant potential as a nematocidal agent. Its unique vinyl azoxy structural motif is believed to contribute to a novel mode of action, making it a promising candidate for the development of new anthelmintics, particularly in the face of growing resistance to existing drugs. Establishing the optimal concentration of this compound is a critical first step in conducting effective and reproducible nematocidal assays. This document provides detailed application notes and experimental protocols for determining the optimal concentration of this compound for in vitro nematocidal assays, focusing on key parameters such as LC50 (median lethal concentration) determination.

Data Presentation: Efficacy of this compound Analogs

While specific LC50 values for this compound against a wide range of nematode species are not extensively published, studies on its synthetic analogs provide a valuable starting point for determining the effective concentration range. The following table summarizes the in vitro activity of novel azoxy compounds, structurally related to this compound, against the pine wood nematode, Bursaphelenchus xylophilus.

| Compound ID | Target Nematode Species | LC50 (µg/mL) | Reference Compound | LC50 (µg/mL) of Reference |

| Ia | Bursaphelenchus xylophilus | 1.37 | Avermectin | 2.43 |

| IIa | Bursaphelenchus xylophilus | 1.12 | Avermectin | 2.43 |

| IIc | Bursaphelenchus xylophilus | 0.889 | Avermectin | 2.43 |

| IId | Bursaphelenchus xylophilus | 1.56 | Avermectin | 2.43 |

| IVa | Bursaphelenchus xylophilus | 1.10 | Avermectin | 2.43 |

Table 1: Nematicidal activity of this compound analogs against Bursaphelenchus xylophilus. The data indicates that these analogs exhibit potent activity, with LC50 values lower than the widely used anthelmintic, avermectin.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound (pure compound)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

Protocol:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Prepare serial dilutions of the stock solution in DMSO to create a range of working stock solutions.

-

Store all stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Nematocidal Assay for LC50 Determination

This protocol is adapted for a 96-well plate format and can be used for various nematode species, including the model organism Caenorhabditis elegans.

Materials:

-

Synchronized population of nematodes (e.g., L4 stage C. elegans)

-

Nematode growth medium (NGM) agar plates (for C. elegans) or appropriate liquid medium for other species

-

M9 buffer (for C. elegans)

-

96-well flat-bottom microtiter plates

-

This compound working stock solutions

-

Positive control (e.g., Avermectin)

-

Negative control (DMSO vehicle)

-

Incubator

-

Stereomicroscope

Protocol:

-

Nematode Preparation:

-

For C. elegans, wash synchronized L4 stage worms from NGM plates using M9 buffer.

-

Adjust the nematode concentration to approximately 20-30 worms per 10 µL of M9 buffer.

-

-

Assay Plate Setup:

-

Add the appropriate liquid medium to each well of a 96-well plate.

-

Add the this compound working stock solutions to the wells to achieve a final concentration range. Based on the analog data, a starting range of 0.1 µg/mL to 10 µg/mL is recommended. It is crucial to perform a preliminary range-finding experiment to narrow down the effective concentrations.

-

Include wells for the positive control (Avermectin at its known LC50) and a negative control (DMSO at the same final concentration as the this compound wells).

-

Add the nematode suspension (approximately 20-30 worms) to each well.

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Incubation:

-

Incubate the assay plate at the optimal temperature for the specific nematode species (e.g., 20°C for C. elegans) for 24, 48, and 72 hours.

-

-

Data Collection (Mortality Assessment):

-

At each time point, assess nematode mortality under a stereomicroscope.

-

Nematodes are considered dead if they do not respond to a gentle touch with a platinum wire pick.

-

Count the number of dead and live nematodes in each well.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each concentration, corrected for any mortality in the negative control group using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100 Where 'n' is the number of live nematodes, 'T' is the treated group, and 'C' is the control group.

-

Use probit analysis or log-logistic regression to determine the LC50 value and its 95% confidence intervals.

-

Mandatory Visualizations

Experimental Workflow for LC50 Determination

Application Notes and Protocols for the Chemical Synthesis of Jietacin A and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Jietacin A and its derivatives. Jietacins are a class of natural products characterized by a unique α,β-unsaturated azoxy moiety and a long aliphatic chain. They have garnered significant interest due to their potent biological activities, including nematocidal and NF-κB inhibitory effects. The synthetic strategies outlined herein are based on key chemical transformations reported in the literature, providing a foundation for the synthesis of this compound and the exploration of its chemical space for drug discovery and development.

I. Overview of the Synthetic Strategy

A reported divergent total synthesis of this compound, B, C, and D was achieved in 7 steps with an overall yield of 30–36%. The key synthetic steps include:

-

Reductive Hydrazination: Formation of a hydrazine derivative from a suitable carbonyl precursor.

-

Regioselective Azoxy Formation: Oxidation of the hydrazine to form the core azoxy group with high regioselectivity.

-

Carbon-Carbon Bond Formation: Introduction of the aliphatic side chain, for instance, via acylation of a vinylazoxy intermediate using a Grignard reagent.

These core reactions form the basis of the protocols detailed below.

II. Experimental Protocols

Protocol 1: Reductive Hydrazination of an Aldehyde/Ketone

This protocol describes a general procedure for the reductive amination of a carbonyl compound with a hydrazine derivative to form a substituted hydrazine, a key intermediate in the synthesis of the azoxy moiety.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Hydrazine derivative (e.g., N,N'-di-Boc-hydrazine) (1.1 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the aldehyde or ketone (1.0 eq) in anhydrous DCM, add the hydrazine derivative (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the hydrazone intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted hydrazine.

Expected Yield: 60-90%

Characterization Data: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Regioselective Oxidation of a Hydrazine to an Azoxy Compound

This protocol outlines a general method for the regioselective oxidation of a substituted hydrazine to form the corresponding azoxy compound. The choice of oxidizing agent and reaction conditions is crucial for achieving high regioselectivity.

Materials:

-

Substituted hydrazine (1.0 eq)

-

Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid) (1.1-1.5 eq)

-

Solvent (e.g., dichloromethane (DCM) or methanol (MeOH))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-